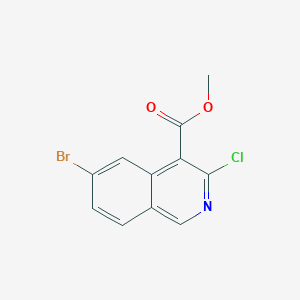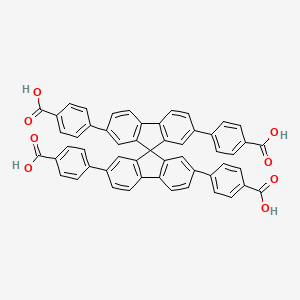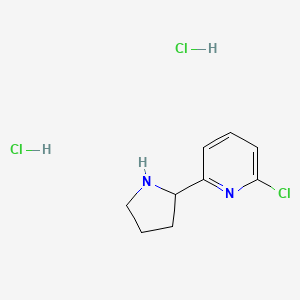
7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid: is a synthetic organic compound with a molecular formula of C11H15NO6 It is characterized by the presence of a heptanoic acid backbone with a 2,5-dioxopyrrolidin-1-yl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid typically involves the reaction of heptanoic acid derivatives with 2,5-dioxopyrrolidin-1-yl compounds. One common method involves the use of N-hydroxysuccinimide (NHS) esters, which react with carboxylic acids to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted heptanoic acid derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are heptanoic acid and 2,5-dioxopyrrolidin-1-ol.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of peptide conjugates and other bioactive compounds .
Biology: The compound is employed in biological research for the modification of proteins and peptides. It can be used to introduce functional groups into biomolecules, facilitating the study of protein-protein interactions and enzyme mechanisms .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications. They may serve as intermediates in the synthesis of drugs targeting specific enzymes or receptors .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid involves its ability to form covalent bonds with nucleophilic groups in target molecules. The 2,5-dioxopyrrolidin-1-yl group acts as a leaving group, facilitating the formation of stable amide or ester bonds. This reactivity is exploited in various applications, including protein modification and drug design .
Molecular Targets and Pathways: The compound targets nucleophilic sites in proteins, peptides, and other biomolecules. It can modify lysine residues in proteins, affecting their structure and function. This property is utilized in the development of enzyme inhibitors and other bioactive molecules .
Comparación Con Compuestos Similares
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): This compound is similar in structure and is investigated for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound is used to improve monoclonal antibody production in cell cultures.
Uniqueness: 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid is unique due to its specific heptanoic acid backbone and the presence of the 2,5-dioxopyrrolidin-1-yl group. This combination of structural features imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
7-(2,5-dioxopyrrolidin-1-yl)oxy-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c13-8-6-7-9(14)12(8)18-11(17)5-3-1-2-4-10(15)16/h1-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQVQBKWJUHXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)






![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)
![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)


